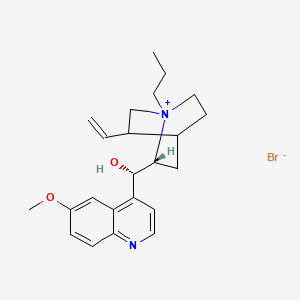

Quinine, n-propyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinine, n-propyl bromide: is an organobromine compound with the chemical formula CH₃CH₂CH₂Br. It is a colorless liquid that is used as a solvent and has a characteristic hydrocarbon odor. This compound has gained industrial importance due to its applications in various fields, including agrochemicals and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: One common method involves treating n-propanol with a mixture of hydrobromic acid and sulfuric acid. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O} ]

Alternate Synthetic Routes: Other methods include treating n-propanol with phosphorus tribromide or using a Hunsdiecker reaction with butyric acid.

Industrial Production Methods:

Free-Radical Addition: Industrial routes often involve free-radical additions to the corresponding alkenes, yielding the anti-Markovnikov product.

Improved Industrial Process: An efficient, cost-effective, and industrially scalable method involves starting from n-propanol, liquid bromine, and sulfur with yields up to 95%.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: n-propyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Conditions often involve strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products:

Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.

Elimination: The major product is propene (CH₃CH=CH₂).

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology and Medicine:

Industry:

Wirkmechanismus

Quinine:

- The precise mechanism of action of quinine is not fully understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin, thereby inhibiting nucleic acid and protein synthesis .

n-Propyl Bromide:

Vergleich Mit ähnlichen Verbindungen

- Bromoethane (C₂H₅Br)

- 2-Bromopropane (CH₃CHBrCH₃)

- tert-Butyl bromide (C₄H₉Br)

- 1-Bromobutane (C₄H₉Br)

- 2-Bromobutane (C₄H₉Br)

Comparison:

- Reactivity: n-propyl bromide is more reactive than bromoethane but less reactive than 2-bromopropane due to the position of the bromine atom.

- Applications: While all these compounds are used as solvents, n-propyl bromide is particularly valued for its low toxicity and chemical stability .

Eigenschaften

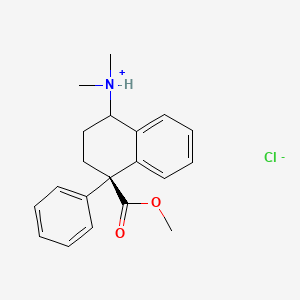

CAS-Nummer |

63717-12-4 |

|---|---|

Molekularformel |

C23H31BrN2O2 |

Molekulargewicht |

447.4 g/mol |

IUPAC-Name |

(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |

InChI |

InChI=1S/C23H31N2O2.BrH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |

InChI-Schlüssel |

DSXBQRQLQMPKOA-XJXJHPFJSA-M |

Isomerische SMILES |

CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |

Kanonische SMILES |

CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)

![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)

![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)